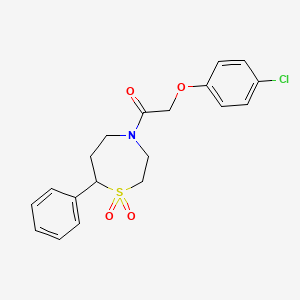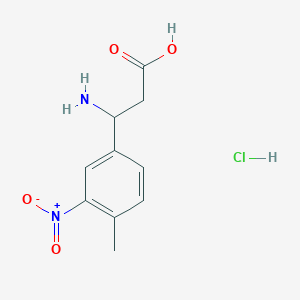![molecular formula C20H15FN2O2 B2602583 (3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone CAS No. 2309346-70-9](/img/structure/B2602583.png)
(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of pyrrolo[3,4-b]pyridine . Pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocycle and is an important framework for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
Pyrrolo[3,4-b]pyridine derivatives can be synthesized through various methods . One method involves a base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile . This method provides the desired products with moderate to good yields .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[3,4-b]pyridine derivatives can be complex and depend on the specific substituents present on the pyrrolo[3,4-b]pyridine core . Specific reaction analysis for “(3-(4-fluorophenoxy)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone” is not available in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Information on the physical and chemical properties of “this compound” is not available in the search results .Aplicaciones Científicas De Investigación
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy has been highlighted for its utility in solving complex toxicological cases by identifying unknown compounds in biological samples. This technique could potentially be applied to study the metabolism, distribution, or toxicological profile of the compound (Ameline et al., 2019).
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : LC-MS/MS is utilized for the detection and quantification of various xenobiotics and their metabolites in biological fluids. This approach could be used to analyze the presence and concentration of the compound in biological samples, providing insights into its pharmacokinetics or potential toxicological effects (Imbenotte et al., 2003).
Potential Research Applications
Environmental and Biological Monitoring : Techniques for measuring environmental chemicals and their metabolites in human samples could be adapted for monitoring exposure to the compound and assessing its environmental and health impacts. Studies have developed sensitive methods for quantifying industrial chemicals and endocrine-disrupting compounds in urine, which could be relevant for similar analyses of this compound (Frederiksen et al., 2014).
Toxicology and Safety Assessments : Research on the toxicological investigation of synthetic cathinones provides a framework for studying the toxic effects and safety profile of new chemical entities. Analytical methods used in these studies, including GC-MS for detecting substances in biological specimens, could be applied to assess the toxicity and safety of the compound under investigation (Grapp et al., 2017).
Propiedades
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-[3-(4-fluorophenoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O2/c21-16-6-8-17(9-7-16)25-18-5-1-3-14(11-18)20(24)23-12-15-4-2-10-22-19(15)13-23/h1-11H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDCUGJJVOINHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)




![3-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2602515.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B2602517.png)

![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2602519.png)

